Isoxazole-3-carboxylate vs. Isoxazole-5-carboxylate: Topological Polar Surface Area Differentiation
The regioisomeric difference between the 3-carboxylate (target, CID 13281659) and 5-carboxylate (CID 13281660) produces a measurable shift in topological polar surface area (TPSA), a property critical for predicting blood-brain barrier penetration and oral absorption [1]. The target compound’s TPSA is 65.2 Ų, while the 5-isomer exhibits a lower value of 61.6 Ų (calculated identically by Cactvs 3.4.8.18) [1][2]. This ~3.6 Ų difference can be decisive when optimizing CNS multiparameter optimization (MPO) scores.
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 65.2 Ų (CID 13281659) |
| Comparator Or Baseline | 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate: 61.6 Ų (CID 13281660) |
| Quantified Difference | Δ = 3.6 Ų (target higher) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
This affects procurement decisions when designing CNS-penetrant vs. peripherally restricted compound libraries, where a TPSA threshold below 90 Ų and fine-tuning within 60–70 Ų guides lead selection.
- [1] PubChem. 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate. Compound Summary for CID 13281659. Computed TPSA: 65.2 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem. 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate. Compound Summary for CID 13281660. Computed TPSA: 61.6 Ų. National Center for Biotechnology Information. View Source
